![molecular formula C14H15N3O B7553361 [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a cyclopropylmethanone derivative that contains a benzimidazole ring, which is known to possess various biological activities.
作用机制
The mechanism of action of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of protein kinases. Inhibition of these enzymes can lead to the disruption of cell signaling pathways, which can ultimately result in the inhibition of cell proliferation or induction of apoptosis.
Biochemical and Physiological Effects:
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been shown to possess various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In addition, [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of normal cellular homeostasis.
实验室实验的优点和局限性
One of the major advantages of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone is its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. However, there are also several limitations associated with the use of this compound in laboratory experiments. For example, the synthesis of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone can be challenging and time-consuming. In addition, the compound may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone. One potential area of research is the development of more efficient and scalable synthesis methods for this compound. In addition, further studies are needed to elucidate the mechanism of action of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone and to identify its molecular targets. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further through preclinical and clinical studies.
合成方法
The synthesis of [3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been reported in the literature. The most common method involves the reaction of 2-(cyclopropylmethanone)benzimidazole with 2-bromo-1-(azetidin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the azetidine ring, followed by cyclization to form the final product.
科学研究应用
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been investigated for its potential use as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
属性
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(9-5-6-9)17-7-10(8-17)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPHZUCXEGVAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

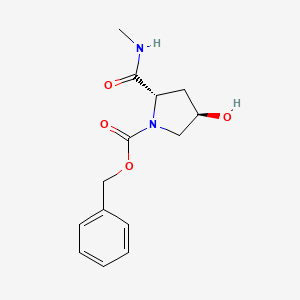
![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
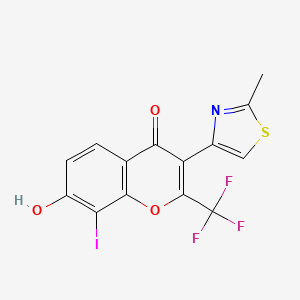
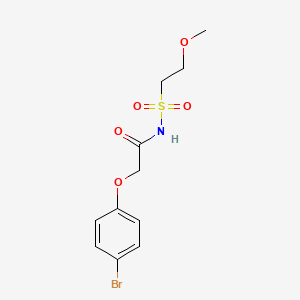
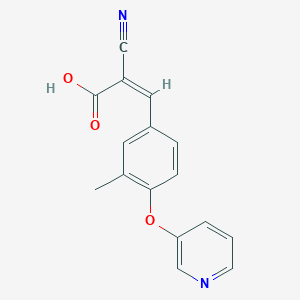
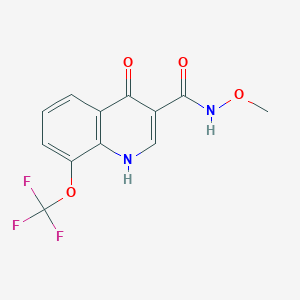
![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![5-(3-Fluorophenyl)sulfonyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7553319.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)
![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)
![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)